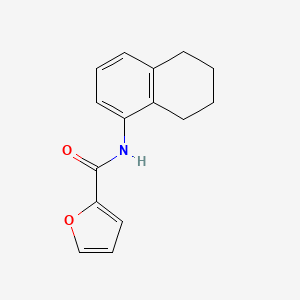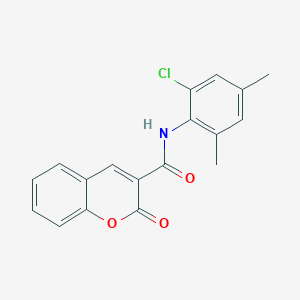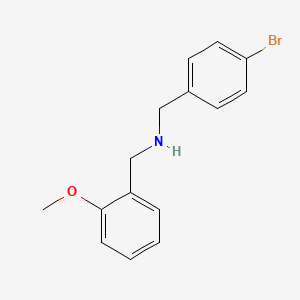
(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine, also known as ADPA, is a chemical compound that has garnered attention in scientific research due to its potential applications in medicinal chemistry. ADPA is a heterocyclic compound that contains both aniline and pyrimidine moieties, making it a versatile building block for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine is not fully understood. However, it has been proposed that (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine may exert its biological activity through interactions with DNA or RNA. (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects:
(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine can induce cell cycle arrest and apoptosis in cancer cells. (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has also been shown to inhibit the replication of certain viruses and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine in lab experiments is its versatility as a building block for the synthesis of various compounds. Additionally, (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has been shown to exhibit biological activity, making it a promising candidate for drug discovery. One limitation of using (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine. One area of interest is the development of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine-based compounds for use as anticancer agents. Additionally, (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine-based compounds may have potential applications in the treatment of viral and bacterial infections. Further research is also needed to fully understand the mechanism of action of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine and its potential interactions with biological molecules.
Synthesemethoden
The synthesis of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-bromoaniline. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is purified through column chromatography to obtain (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has also been studied for its potential as a fluorescent probe for detecting DNA damage.
Eigenschaften
IUPAC Name |
4-N-(4,6-dimethylpyrimidin-2-yl)-1-N-phenylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-13-12-14(2)20-18(19-13)22-17-10-8-16(9-11-17)21-15-6-4-3-5-7-15/h3-12,21H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYBUGYTQMNRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)methyl]-6-methyl-4-quinolinol dihydrochloride](/img/structure/B5681618.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)


![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)
![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)




![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)
![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)